

# literature review on the applications of (4-ethynylphenyl)methanol

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## Compound of Interest

Compound Name: (4-ethynylphenyl)methanol

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An In-depth Technical Guide to the Applications of (4-ethynylphenyl)methanol

## For Researchers, Scientists, and Drug Development Professionals

**(4-Ethynylphenyl)methanol**, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic compound that has emerged as a crucial and versatile building block in modern chemical synthesis. Its structure, featuring both a terminal alkyne and a primary alcohol (hydroxymethyl group) on a stable phenyl ring, provides two orthogonal points for chemical modification. This unique characteristic makes it a highly valuable intermediate in the fields of medicinal chemistry, materials science, and drug discovery for constructing complex molecular architectures and functionalized systems.

This technical guide provides a comprehensive review of the synthesis, properties, and core applications of **(4-ethynylphenyl)methanol**, complete with experimental protocols and quantitative data to support researchers in its practical application.

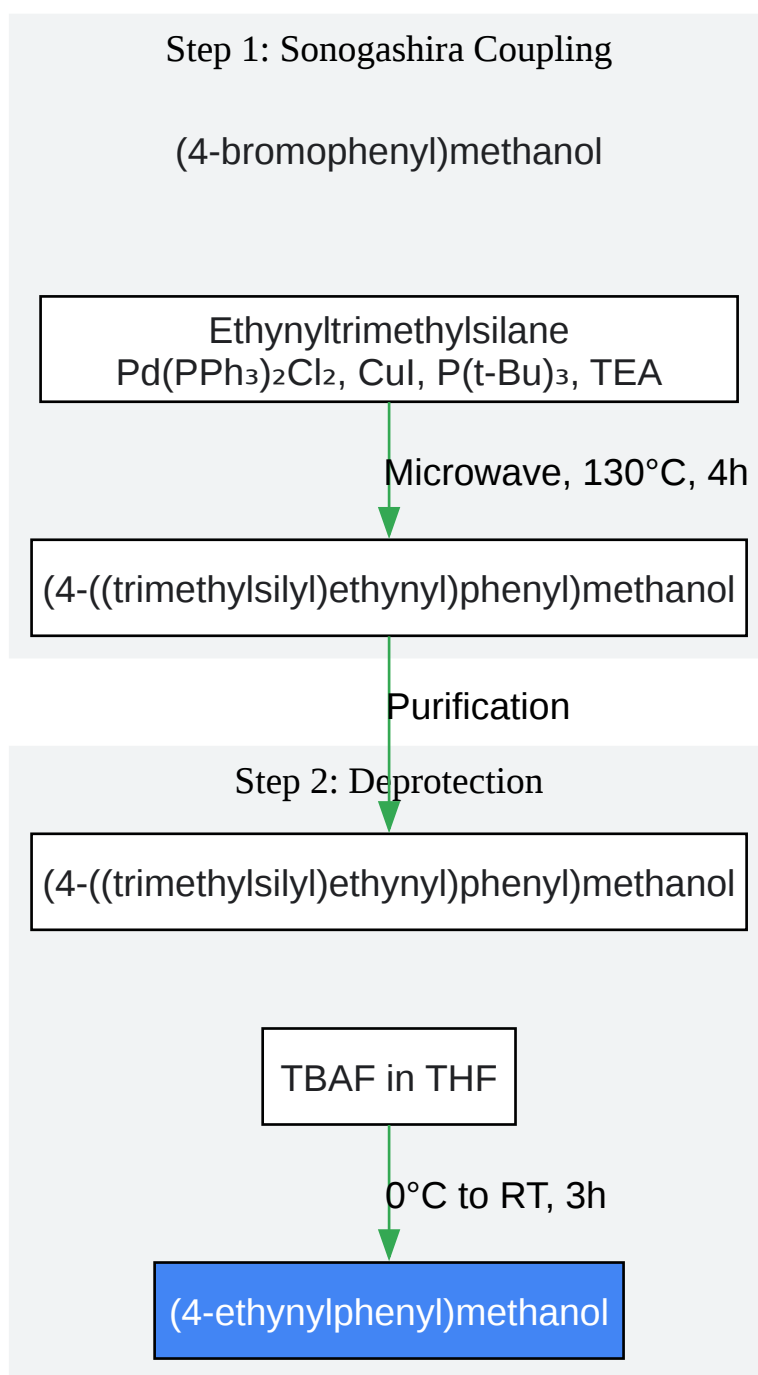
## Chemical and Physical Properties

**(4-Ethynylphenyl)methanol** is a stable, solid compound under standard conditions. Its key physical and chemical properties, compiled from various chemical databases, are summarized below for easy reference.<sup>[1][2][3]</sup>

Property	Value
CAS Number	10602-04-7
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O
Molecular Weight	132.16 g/mol
IUPAC Name	(4-ethynylphenyl)methanol
Synonyms	4-Ethynylbenzyl alcohol, 4-hydroxymethylphenylacetylene
Appearance	White to light yellow crystalline powder
SMILES	<chem>C#CC1=CC=C(C=C1)CO</chem>
XLogP3	1.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2

## Synthesis of (4-ethynylphenyl)methanol

The most common laboratory synthesis of **(4-ethynylphenyl)methanol** involves a two-step process starting from a halogenated precursor, typically (4-bromophenyl)methanol. The first step is a Sonogashira cross-coupling reaction to introduce the alkyne group in a protected form, followed by a deprotection step.<sup>[4]</sup>



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Caption: Synthesis pathway for **(4-ethynylphenyl)methanol**.

## Quantitative Data for Synthesis

The yields for the two-step synthesis are reported to be high, making this a reliable method for producing the target compound.

Step	Reaction	Reported Yield
1	Sonogashira Coupling	66%
2	Silyl Group Deprotection	100%

## Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures.<sup>[4]</sup>

### Step 1: Synthesis of (4-((trimethylsilyl)ethynyl)phenyl)methanol

- To an anhydrous solution of triethylamine (TEA), add (4-bromophenyl)methanol (1.0 eq), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.05 eq), CuI (0.05 eq), and P(t-Bu)<sub>3</sub> (0.05 eq) under an inert nitrogen atmosphere.
- Stir the resulting mixture for 5 minutes.
- Add ethynyltrimethylsilane (2.0 eq) dropwise to the reaction vessel.
- Heat the mixture in a microwave reactor at 130 °C for 4 hours.
- After cooling to room temperature, filter the mixture through celite and concentrate the filtrate under reduced pressure.
- Extract the residue with ethyl acetate and water (3x). Combine the organic layers.
- Wash the combined organic layer with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4/1) to yield the product as a brown oil.

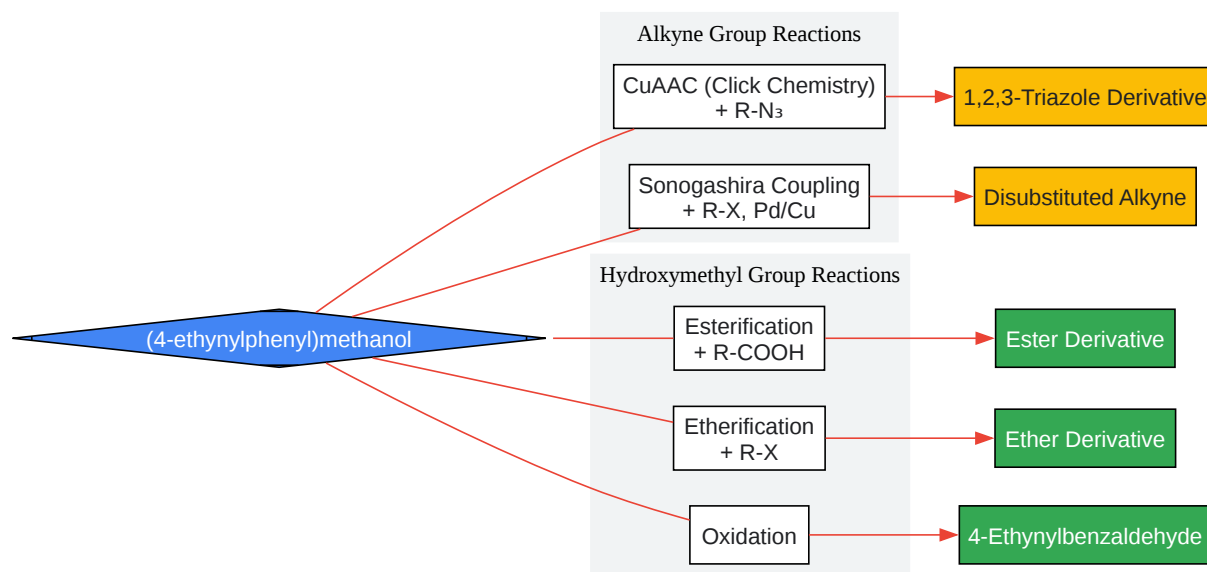
### Step 2: Synthesis of (4-ethynylphenyl)methanol

- Dissolve (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0 °C.

- Add tetrabutylammonium fluoride (TBAF) (2.0 eq) in a single portion.
- Allow the reaction to stir and warm to room temperature over 3 hours.
- Concentrate the mixture under reduced pressure.
- Extract the residue with ethyl acetate and water (3x). Combine the organic layers.
- Wash the combined organic layer with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4/1) to yield the final product.

## Core Applications and Chemical Reactivity

The utility of **(4-ethynylphenyl)methanol** stems from its two distinct reactive sites. The terminal alkyne is a substrate for powerful coupling reactions, while the hydroxymethyl group allows for conventional alcohol chemistry. This bifunctionality enables its use as a versatile linker or as a foundational scaffold.<sup>[1]</sup>



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## References

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